3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine
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Overview
Description
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine is a compound that belongs to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections. This compound is characterized by the presence of a nitrofuran ring, which is responsible for its antibacterial properties .
Preparation Methods
The synthesis of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1,3-oxazolidin-2-imine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can undergo oxidation to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine has several scientific research applications:
Mechanism of Action
The antibacterial activity of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine is primarily due to the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates interact with bacterial DNA and proteins, leading to the inhibition of bacterial growth and cell death . The molecular targets and pathways involved include DNA synthesis inhibition and disruption of protein function .
Comparison with Similar Compounds
Similar compounds to 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine include other nitrofuran derivatives such as nitrofurantoin and furazolidone. These compounds also exhibit broad-spectrum antibacterial activity but may differ in their specific mechanisms of action and spectrum of activity . The uniqueness of this compound lies in its specific structure, which contributes to its distinct reactivity and antibacterial properties .
Properties
CAS No. |
5407-76-1 |
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Molecular Formula |
C8H8N4O4 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C8H8N4O4/c9-8-11(3-4-15-8)10-5-6-1-2-7(16-6)12(13)14/h1-2,5,9H,3-4H2/b9-8?,10-5+ |
InChI Key |
JDGUEERJNDLTTL-VRPAOUSYSA-N |
Isomeric SMILES |
C1COC(=N)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(=N)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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